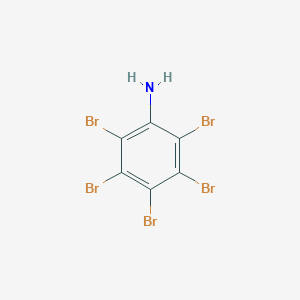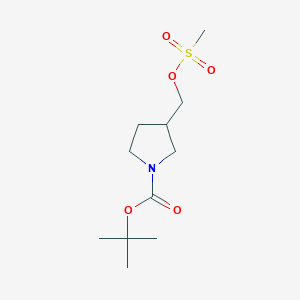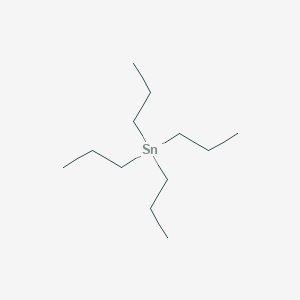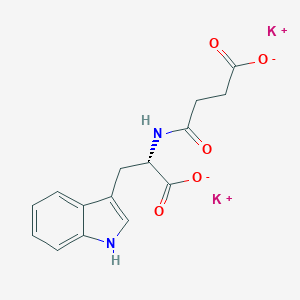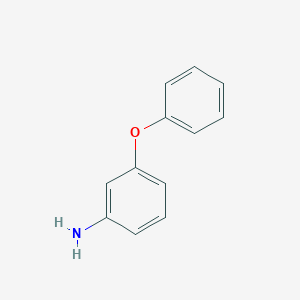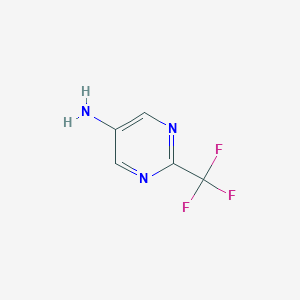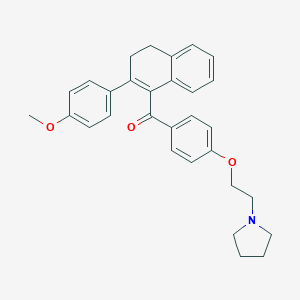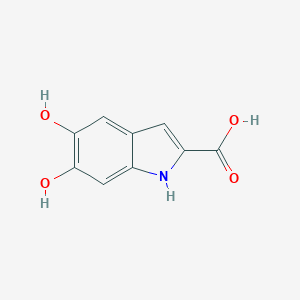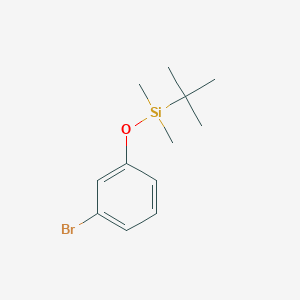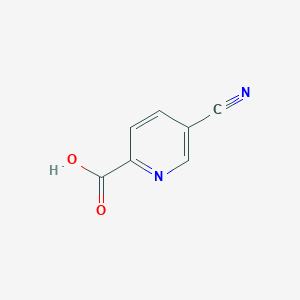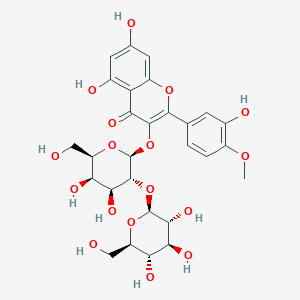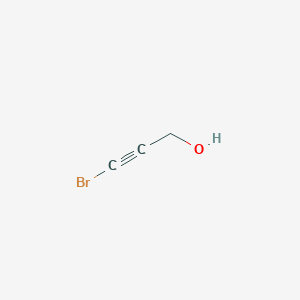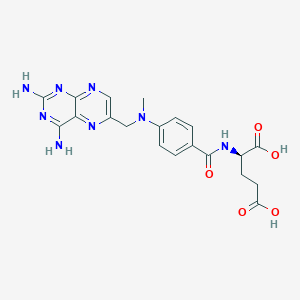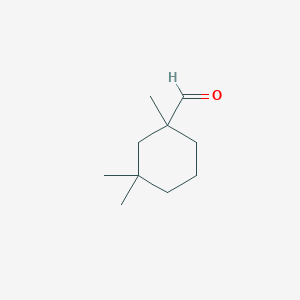
1,3,3-Trimethylcyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trimethylcyclohexane-1-carbaldehyde, also known as TMC, is a cyclic aldehyde that has been widely used in the chemical industry as a fragrance ingredient and as a precursor for the synthesis of other chemicals. TMC has also been the subject of scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1,3,3-Trimethylcyclohexane-1-carbaldehyde is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various nucleophiles, such as amines and thiols. 1,3,3-Trimethylcyclohexane-1-carbaldehyde has also been shown to undergo reversible protonation and deprotonation, which can affect its reactivity and solubility.
Biochemische Und Physiologische Effekte
1,3,3-Trimethylcyclohexane-1-carbaldehyde has been shown to have low toxicity and is not considered to be a significant health hazard. However, it can cause skin and eye irritation in some individuals. 1,3,3-Trimethylcyclohexane-1-carbaldehyde has also been shown to have antimicrobial properties and has been used as a preservative in cosmetic and personal care products.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3,3-Trimethylcyclohexane-1-carbaldehyde is its versatility as a building block for the synthesis of various organic compounds. 1,3,3-Trimethylcyclohexane-1-carbaldehyde is also relatively easy to synthesize and is commercially available. However, 1,3,3-Trimethylcyclohexane-1-carbaldehyde can be difficult to handle due to its low solubility in water and its tendency to polymerize under certain conditions.
Zukünftige Richtungen
There are several future directions for research on 1,3,3-Trimethylcyclohexane-1-carbaldehyde, including the development of new synthetic methods for 1,3,3-Trimethylcyclohexane-1-carbaldehyde and its derivatives, the exploration of 1,3,3-Trimethylcyclohexane-1-carbaldehyde's potential applications in drug delivery and imaging, and the investigation of 1,3,3-Trimethylcyclohexane-1-carbaldehyde's biological activity and mechanism of action. Additionally, 1,3,3-Trimethylcyclohexane-1-carbaldehyde could be further studied for its potential as a green chemical, as it is relatively non-toxic and biodegradable.
Synthesemethoden
1,3,3-Trimethylcyclohexane-1-carbaldehyde can be synthesized through several methods, including the oxidation of 1,3,3-trimethylcyclohexene, the reduction of 3,3,5-trimethylcyclohexanone, and the isomerization of 1,2,3-trimethylcyclohexene. The most commonly used method is the oxidation of 1,3,3-trimethylcyclohexene using various oxidizing agents, such as potassium permanganate, chromium trioxide, and hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
1,3,3-Trimethylcyclohexane-1-carbaldehyde has been extensively studied for its potential applications in various fields, including chemistry, materials science, and biology. In chemistry, 1,3,3-Trimethylcyclohexane-1-carbaldehyde has been used as a building block for the synthesis of various organic compounds, such as chiral ligands and pharmaceutical intermediates. In materials science, 1,3,3-Trimethylcyclohexane-1-carbaldehyde has been used as a precursor for the synthesis of metal-organic frameworks, which are porous materials with potential applications in gas storage and separation. In biology, 1,3,3-Trimethylcyclohexane-1-carbaldehyde has been studied for its potential as a drug delivery vehicle and as a fluorescent probe for imaging biological systems.
Eigenschaften
CAS-Nummer |
140423-45-6 |
|---|---|
Produktname |
1,3,3-Trimethylcyclohexane-1-carbaldehyde |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1,3,3-trimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3,7-9)8-11/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
KLGVMAOTGZZWMM-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(C1)(C)C=O)C |
Kanonische SMILES |
CC1(CCCC(C1)(C)C=O)C |
Synonyme |
Cyclohexanecarboxaldehyde, 1,3,3-trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
